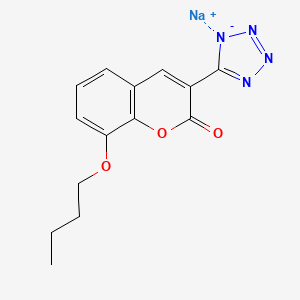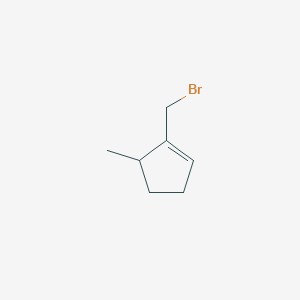
1-(Bromomethyl)-5-methylcyclopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-5-methylcyclopent-1-ene is an organic compound characterized by a bromomethyl group attached to a cyclopentene ring with a methyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-5-methylcyclopent-1-ene typically involves the bromination of 5-methylcyclopent-1-ene. This can be achieved through the reaction of 5-methylcyclopent-1-ene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-5-methylcyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 5-methylcyclopentadiene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, sodium thiolate) in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at elevated temperatures.
Elimination: Strong bases (e.g., potassium tert-butoxide) in non-polar solvents (e.g., toluene) at high temperatures.
Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents under controlled conditions.
Major Products:
- Substitution reactions yield various substituted cyclopentene derivatives.
- Elimination reactions produce 5-methylcyclopentadiene.
- Oxidation reactions result in alcohols or ketones.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-5-methylcyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-5-methylcyclopent-1-ene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-(Chloromethyl)-5-methylcyclopent-1-ene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)cyclopent-1-ene: Lacks the methyl substituent on the cyclopentene ring.
5-Methylcyclopent-1-ene: The parent compound without the bromomethyl group.
Uniqueness: 1-(Bromomethyl)-5-methylcyclopent-1-ene is unique due to the combination of the bromomethyl group and the methyl substituent on the cyclopentene ring. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and industrial applications.
Propiedades
Número CAS |
79801-22-2 |
|---|---|
Fórmula molecular |
C7H11Br |
Peso molecular |
175.07 g/mol |
Nombre IUPAC |
1-(bromomethyl)-5-methylcyclopentene |
InChI |
InChI=1S/C7H11Br/c1-6-3-2-4-7(6)5-8/h4,6H,2-3,5H2,1H3 |
Clave InChI |
QYJYFOHSUZCSLS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC=C1CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



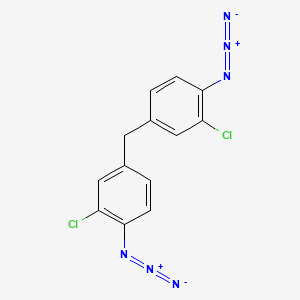
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
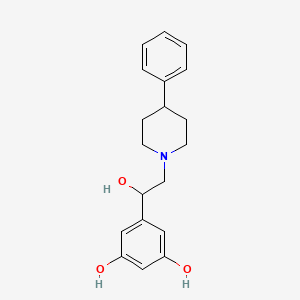
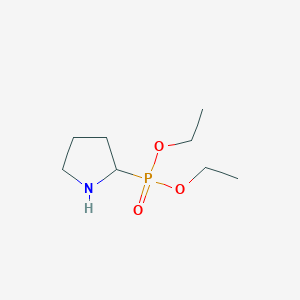

![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)


methanone](/img/structure/B14436616.png)
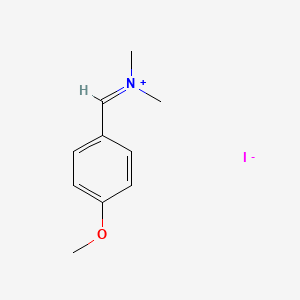
![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
